(Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6 and a (3,5-dichlorobenzoyl)imino moiety at position 2. This compound is structurally categorized within the sulfonamide derivatives, which are widely studied for pesticidal, herbicidal, and pharmacological applications due to their ability to interfere with enzymatic pathways .
Properties
IUPAC Name |
ethyl 2-[2-(3,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O5S2/c1-2-28-16(24)9-23-14-4-3-13(30(21,26)27)8-15(14)29-18(23)22-17(25)10-5-11(19)7-12(20)6-10/h3-8H,2,9H2,1H3,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBILCXYPFQQMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of (Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is . The compound features a thiazole ring, which is known for various biological activities, including antimicrobial and anti-inflammatory properties. The presence of the sulfamoyl group also suggests potential in inhibiting certain enzymes involved in inflammatory pathways.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. A related study on a derivative compound demonstrated significant reduction in inflammatory markers such as TNF-α and IL-1β in LPS-induced rat models. The mechanism was hypothesized to involve inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory process .
Antimicrobial Activity
Compounds containing thiazole moieties have shown promise as antimicrobial agents. The structural components of this compound suggest that it may possess similar antimicrobial properties. Studies have indicated that thiazole derivatives can disrupt bacterial cell walls or inhibit essential bacterial enzymes, leading to cell death.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on related thiazole derivatives have shown varying degrees of cytotoxic effects against cancer cell lines. It is essential to conduct detailed cytotoxicity studies on this compound to assess its therapeutic window and potential side effects.
Table: Summary of Biological Activities
In Vivo Studies
In one notable study involving LPS-induced inflammation in rats, administration of a thiazole derivative resulted in improved survival rates and reduced inflammatory responses compared to control groups. This suggests that compounds like this compound could be developed as therapeutic agents for inflammatory diseases.
In Vitro Studies
In vitro assays have been conducted to evaluate the effects of similar compounds on various cancer cell lines. These studies typically measure cell viability and apoptosis rates following treatment with the compound. Results have shown that certain thiazole derivatives induce apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect that warrants further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Sulfonylurea Class
The compound shares functional group similarities with sulfonylurea herbicides, such as metsulfuron methyl and ethametsulfuron methyl ester (Table 1). These analogues feature a sulfonylurea bridge linked to a heterocyclic aromatic ring (e.g., triazine or pyrimidine) and a benzoate ester. Key differences include:
- Core Heterocycle : The target compound utilizes a benzo[d]thiazole ring, whereas sulfonylureas like metsulfuron methyl employ a 1,3,5-triazine ring. The benzo[d]thiazole moiety may enhance π-π stacking interactions in biological targets compared to triazine-based systems .
Table 1. Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Bioactivity (Reported) |
|---|---|---|---|
| (Z)-Ethyl 2-(2-((3,5-DCB)imino)... | Benzo[d]thiazole | 6-Sulfamoyl, 3,5-dichlorobenzoyl | Pesticidal (inferred) |
| Metsulfuron methyl | 1,3,5-Triazine | 4-Methoxy, 6-methyl | Herbicidal (ACCase inhibition) |
| Ethametsulfuron methyl ester | 1,3,5-Triazine | 4-Ethoxy, 6-methylamino | Herbicidal (ALS inhibition) |
DCB = Dichlorobenzoyl; ACCase = Acetyl-CoA carboxylase; ALS = Acetolactate synthase.
Bioactivity and Mechanism of Action
For example:
- Insecticidal Potential: The sulfamoyl group may inhibit chitin synthesis in insects, a mechanism observed in sulfonamide derivatives targeting cuticle formation .
- Enhanced Penetration : The 3,5-dichlorobenzoyl group could improve lipophilicity, facilitating cuticle penetration in arthropods compared to less halogenated analogues .
Physicochemical Properties
- Solubility : The ethyl acetate ester in the target compound likely increases solubility in organic matrices compared to methyl esters in sulfonylureas, aiding formulation in hydrophobic delivery systems .
- Stability: The Z-configuration may confer resistance to photodegradation, a common issue with imino-containing compounds, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
